molecular formula C141H233F3N34O44 B6295632 TRAF6 Control Peptide Trifluoroacetate CAS No. 852690-80-3

TRAF6 Control Peptide Trifluoroacetate

Cat. No.: B6295632
CAS No.: 852690-80-3
M. Wt: 3165.6 g/mol
InChI Key: HIHXYCJLPLYXGX-BVYNIWOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRAF6 Control Peptide Trifluoroacetate is a synthetic peptide designed to inhibit the activity of tumor necrosis factor receptor-associated factor 6 (TRAF6). TRAF6 is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including immune response, inflammation, and bone metabolism. The peptide is often used in research to study the signaling pathways and biological functions mediated by TRAF6.

Biochemical Analysis

Biochemical Properties

TRAF6 Control Peptide Trifluoroacetate interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with PIK3CA, promoting its nonproteolytic polyubiquitination under serum stimulation . It also interacts with the RING domain, which is involved in K-63 linked ubiquitination of substrate molecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It plays a critical role in modulating the immune system . For instance, it enhances the immunosuppression of Myeloid-Derived Suppressor Cells (MDSCs) by mediating K63-linked polyubiquitination and phosphorylation of signal transducer and activator of transcription 3 (STAT3) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to exert effects at the molecular level. It binds to TRAF6 and enhances oligomerization and autoubiquitination of TRAF6 . This leads to the activation of NF-kappaB and MAPK pathways , influencing gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. For instance, the expression of TRAF6 in MDSCs derived from tumor tissue was significantly upregulated compared with that of MDSCs from the spleen of tumor-bearing mice . This suggests that the effects of this compound can vary over time, depending on the cellular context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving a traf6 knockout zebrafish line, the body of traf6−/− fish was found to be significantly shorter than that of the wildtype . This suggests that the effects of this compound can be dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, a comparative transcriptome analysis showed that 866 transcripts were significantly altered in the traf6−/− liver, mainly involved in the immune system, metabolic pathways, and progesterone-mediated oocyte maturation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. For instance, AKT undergoes K8/14 ubiquitination by TRAF6, which occurs in the nucleus and promotes its membrane recruitment, phosphorylation, and activation under receptor desensitization conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRAF6 Control Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified and characterized using mass spectrometry and HPLC to ensure high purity and correct sequence.

Chemical Reactions Analysis

Types of Reactions

TRAF6 Control Peptide Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.

Scientific Research Applications

TRAF6 Control Peptide Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigates the role of TRAF6 in cellular signaling pathways, immune response, and inflammation.

    Medicine: Explores potential therapeutic applications in autoimmune diseases, cancer, and bone disorders by inhibiting TRAF6 activity.

    Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    TRAF6 Inhibitor Peptide: Another peptide designed to inhibit TRAF6, often used in similar research applications.

    TRAF6 Decoy Peptide: A peptide that mimics the binding site of TRAF6, preventing its interaction with other proteins.

Uniqueness

TRAF6 Control Peptide Trifluoroacetate is unique due to its specific sequence and trifluoroacetate salt form, which enhances its stability and solubility. This makes it particularly useful in biochemical assays and therapeutic research.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H232N34O42.C2HF3O2/c1-63(2)48-86(158-125(200)91(53-68(11)12)162-135(210)107(71(17)18)170-117(192)81(29)150-132(207)100-41-37-47-173(100)138(213)95(54-69(13)14)164-126(201)89(51-66(7)8)156-113(188)79(27)151-134(209)106(70(15)16)169-116(191)80(28)145-109(184)73(21)141)120(195)146-75(23)111(186)155-88(50-65(5)6)124(199)159-87(49-64(3)4)121(196)152-82(30)137(212)172-46-36-42-101(172)133(208)153-84(43-44-104(180)181)119(194)168-98(61-176)130(205)149-78(26)114(189)165-96(59-174)118(193)143-58-103(179)144-74(22)110(185)166-97(60-175)129(204)148-76(24)112(187)157-94(57-105(182)183)122(197)147-77(25)115(190)167-99(62-177)131(206)171-108(72(19)20)136(211)163-93(56-102(142)178)128(203)161-92(55-83-38-32-31-33-39-83)127(202)160-90(52-67(9)10)123(198)154-85(139(214)215)40-34-35-45-140;3-2(4,5)1(6)7/h31-33,38-39,63-82,84-101,106-108,174-177H,34-37,40-62,140-141H2,1-30H3,(H2,142,178)(H,143,193)(H,144,179)(H,145,184)(H,146,195)(H,147,197)(H,148,204)(H,149,205)(H,150,207)(H,151,209)(H,152,196)(H,153,208)(H,154,198)(H,155,186)(H,156,188)(H,157,187)(H,158,200)(H,159,199)(H,160,202)(H,161,203)(H,162,210)(H,163,211)(H,164,201)(H,165,189)(H,166,185)(H,167,190)(H,168,194)(H,169,191)(H,170,192)(H,171,206)(H,180,181)(H,182,183)(H,214,215);(H,6,7)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHXYCJLPLYXGX-BVYNIWOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H233F3N34O44
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3165.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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